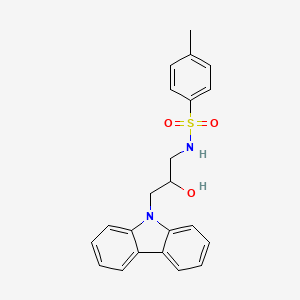![molecular formula C15H8N2OS B2475808 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-70-1](/img/structure/B2475808.png)
3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential for various biological applications. This compound belongs to the class of pyridazines, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Enzymatic Inhibition
A study by Reniers et al. (2011) on the synthesis of 5H-indeno[1,2-c]pyridazin-5-one derivatives revealed their potential as inhibitors for human monoamine oxidase A and B (MAO-A and MAO-B). These compounds showed higher activity and selectivity against MAO-B, with one derivative being identified as a competitive inhibitor. The research highlights the influence of substituting the central heterocycle on the MAO-inhibiting properties of these compounds (Reniers, J., Meinguet, C., Moineaux, L., Masereel, B., Vincent, S., Frédérick, R., & Wouters, J., 2011).
Antibacterial Activity
Al-Kamali et al. (2014) investigated the antibacterial activities of novel thieno[2,3-c]pyridazines, synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. These compounds were evaluated against various bacteria, showcasing the potential of 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one derivatives in the development of new antibacterial agents (Al-Kamali, A. S., Al-Hazmi, A., Alhousami, M., & Al-Masany, Mokhtar A., 2014).
Potential for Monoamine Oxidase Inhibition
Another research by Rimaz et al. (2017) presented a green and convenient route for the synthesis of substituted 3-Aryl-5H-indeno[1,2-c]pyridazines, highlighting their potential as monoamine oxidase type A (MAOA) inhibitors. This study emphasizes the environmental benefits of using water as a solvent and the high regioselectivity achieved in the synthesis process (Rimaz, M., Aali, Farkhondeh, Khalili, B., & Prager, R., 2017).
Propiedades
IUPAC Name |
3-thiophen-2-ylindeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2OS/c18-15-10-5-2-1-4-9(10)14-11(15)8-12(16-17-14)13-6-3-7-19-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVYRMDNIFLLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azaspiro[3.4]octan-6-one](/img/structure/B2475729.png)

![2-Chloro-N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]acetamide](/img/structure/B2475734.png)
![1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2475735.png)
![3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2475737.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2475739.png)


![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)

![N-cyclohexyl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2475747.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2475748.png)